3-(4-Pyridyl)propanamide
Overview
Description
3-(4-Pyridyl)propanamide is an organic compound with the molecular formula C8H10N2O. It features a pyridine ring attached to a propanamide group, making it a versatile molecule in various chemical and biological applications. This compound is known for its potential in medicinal chemistry and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(4-Pyridyl)propanamide can be synthesized through several methods. One common route involves the reaction of ethyl 3-pyridin-4-ylpropanoate with ammonia or an amine under suitable conditions . The reaction typically occurs in methanol and water, yielding the desired product with a good yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Pyridyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(4-Pyridyl)propanamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Pyridyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the position of the amide group.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a fused imidazole-pyridine ring system and exhibit different chemical properties and applications.
Uniqueness: 3-(4-Pyridyl)propanamide is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-pyridin-4-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h3-6H,1-2H2,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDCAFAKYCVBLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879134 | |
Record name | 4-PYRIDINEPROPANEAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84200-07-7 | |
Record name | 4-PYRIDINEPROPANEAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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